REACTION_CXSMILES
|
C([N:6]1[CH2:11][CH2:10][CH:9]([NH:12][CH2:13][CH3:14])[CH:8]([CH3:15])[CH2:7]1)(OCC)=O>[OH-].[Na+]>[CH2:13]([NH:12][CH:9]1[CH2:10][CH2:11][NH:6][CH2:7][CH:8]1[CH3:15])[CH3:14] |f:1.2|
|
Name
|
1-Carbethoxy-4-ethylamino-3-methylpiperidine
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)N1CC(C(CC1)NCC)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 110° C. for 120 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
120 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1C(CNCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |